Clastogenic Potential: 5-Chloro Analog Tests Positive vs. Negative Results for 5-Iodo, 5-Bromo-3-fluorophenyl, and Non-halogenated Analogs in CHO Chromosome Aberration Assay
In a comparative genotoxicity study of bropirimine analogs, the 5-chloro analog of 6-phenylpyrimidin-4(1H)-one tested positive for clastogenicity in the CHO cell chromosome aberration assay in the presence of S9 metabolic activation. In contrast, the 5-iodo analog, the 5-bromo-3-fluorophenyl analog, and the non-halogenated analog all tested negative in the same assay system [1]. This represents a qualitative, all-or-none differential in genetic toxicology liability that must be considered when selecting among 5-halo-6-phenylpyrimidin-4(1H)-one scaffolds for in vivo studies or lead optimization programs.
| Evidence Dimension | Clastogenicity in CHO cells (chromosome aberration assay, +S9) |
|---|---|
| Target Compound Data | Positive (clastogenic) |
| Comparator Or Baseline | 5-Iodo analog: Negative; 5-Bromo-3-fluorophenyl analog: Negative; Non-halogenated analog: Negative |
| Quantified Difference | Qualitative difference: Positive vs. Negative (all-or-none) |
| Conditions | CHO cell chromosome aberration assay with S9 metabolic activation; Aaron et al., Mutat. Res. 1991 |
Why This Matters
For any research program advancing a 6-phenylpyrimidin-4(1H)-one-based lead into in vivo efficacy or regulatory toxicology studies, the documented clastogenicity of the 5-chloro variant demands early genotoxicity screening that is not required for the 5-iodo or non-halogenated analogs, directly impacting compound selection and downstream development costs.
- [1] Aaron, C. S.; et al. Comparative Mutagenicity Testing of Bropirimine, 2. Further Characterization and Mechanistic Investigation of Clastogenesis. Mutat. Res. 1991, 259 (3–4), 263–276. View Source
